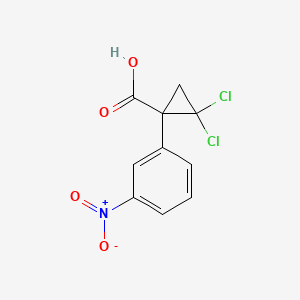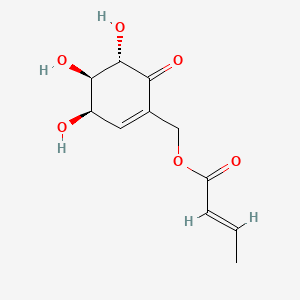
6-epi COTC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-epi COTC can be synthesized from arene cis-dihydrodiols, which serve as useful precursors for the preparation of analogues of the anti-tumor agent COTC . The synthetic route involves the following steps:
Oxidation: Arene cis-dihydrodiols are oxidized to form the corresponding dihydroxycyclohexenones.
Esterification: The dihydroxycyclohexenones are then esterified with crotonic acid to yield this compound.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
6-epi COTC undergoes several types of chemical reactions, including:
Oxidation: Conversion of dihydrodiols to dihydroxycyclohexenones.
Esterification: Formation of esters from acids and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents such as potassium permanganate or chromium trioxide are used for the oxidation step.
Esterification Reagents: Crotonic acid and suitable catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.
Major Products Formed
The major product formed from these reactions is this compound itself, which is obtained through the esterification of dihydroxycyclohexenones with crotonic acid .
Aplicaciones Científicas De Investigación
6-epi COTC has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Anticancer Research: This compound has shown cytotoxicity against non-small cell lung cancer cells, making it a valuable compound for anticancer research.
Biological Studies: As a diastereoisomer of a Streptomyces metabolite, it is used to study the biological activities and mechanisms of similar natural products.
Chemical Synthesis: It serves as a precursor for the synthesis of other analogues with potential therapeutic applications.
Mecanismo De Acción
The anticancer activity of 6-epi COTC is attributed to its ability to induce cytotoxicity in cancer cells. The compound targets specific molecular pathways involved in cell proliferation and survival, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with key signaling pathways in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
COTC (2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enone): The parent compound of 6-epi COTC, known for its anticancer activity.
Arene cis-dihydrodiols: Precursors used in the synthesis of this compound and other analogues.
Uniqueness
This compound is unique due to its specific stereochemistry, which differentiates it from its parent compound COTC. This unique stereochemistry may contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C11H14O6 |
|---|---|
Peso molecular |
242.22 g/mol |
Nombre IUPAC |
[(3R,4R,5S)-3,4,5-trihydroxy-6-oxocyclohexen-1-yl]methyl (E)-but-2-enoate |
InChI |
InChI=1S/C11H14O6/c1-2-3-8(13)17-5-6-4-7(12)10(15)11(16)9(6)14/h2-4,7,10-12,15-16H,5H2,1H3/b3-2+/t7-,10-,11-/m1/s1 |
Clave InChI |
PSJQCAMBOYBQEU-GHIXNCGPSA-N |
SMILES isomérico |
C/C=C/C(=O)OCC1=C[C@H]([C@H]([C@@H](C1=O)O)O)O |
SMILES canónico |
CC=CC(=O)OCC1=CC(C(C(C1=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


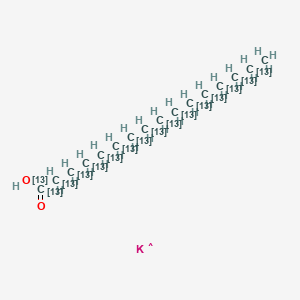

![1-{[3-(3-Bromopropoxy)phenyl]methyl}piperidine](/img/structure/B14077164.png)
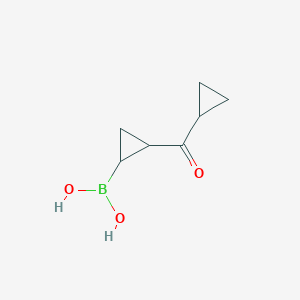
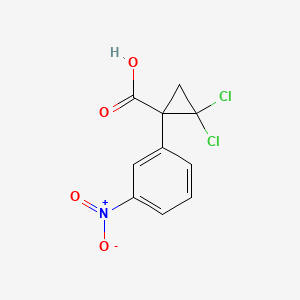

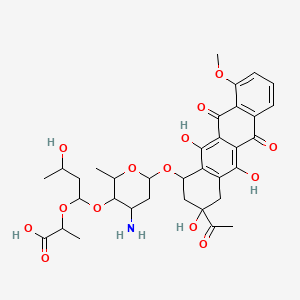




![5-Boc-octahydro-pyrrolo[3,2-B]pyridine](/img/structure/B14077222.png)
